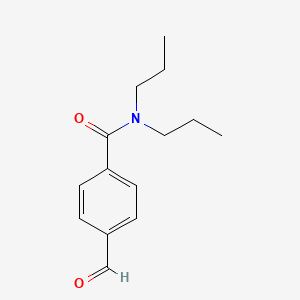
Hexanedioyl diisocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanedioyl diisocyanate, also known as 1,6-diisocyanatohexane, is an organic compound with the molecular formula C8H12N2O2. It is a colorless liquid that is primarily used in the production of polyurethanes. This compound is valued for its ability to form strong, durable polymers that are resistant to environmental degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexanedioyl diisocyanate is typically synthesized through the phosgene process. This involves the reaction of hexamethylene diamine with phosgene to produce the diisocyanate. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, a highly toxic gas.
Industrial Production Methods: In industrial settings, this compound is produced using both phosgene and non-phosgene methods. The non-phosgene methods include the reduction carbonylation, oxidation carbonylation, and urea methods. These methods are preferred due to the reduced environmental and health risks associated with phosgene .
Análisis De Reacciones Químicas
Types of Reactions: Hexanedioyl diisocyanate undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization: Reacts with polyols to form polyurethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions:
Alcohols: Used in the formation of urethanes.
Polyols: Used in the production of polyurethanes.
Water: Causes hydrolysis, leading to the formation of amines and carbon dioxide.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Amines and Carbon Dioxide: Formed from hydrolysis
Aplicaciones Científicas De Investigación
Hexanedioyl diisocyanate has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of polyurethanes, which are essential in coatings, adhesives, and foams.
Biology: Utilized in the development of biomaterials for tissue engineering and regenerative medicine.
Medicine: Employed in the production of medical devices and drug delivery systems.
Industry: Used in the manufacture of automotive parts, textiles, and construction materials
Mecanismo De Acción
The mechanism of action of hexanedioyl diisocyanate involves its reactivity with compounds containing active hydrogen atoms, such as alcohols and amines. The isocyanate groups (-NCO) react with these compounds to form urethane and urea linkages, respectively. This reactivity is the basis for its use in the production of polyurethanes and other polymers .
Comparación Con Compuestos Similares
- Toluene Diisocyanate (TDI)
- Methylenediphenyl Diisocyanate (MDI)
- Isophorone Diisocyanate (IPDI)
Propiedades
Número CAS |
3998-31-0 |
|---|---|
Fórmula molecular |
C8H8N2O4 |
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
hexanedioyl diisocyanate |
InChI |
InChI=1S/C8H8N2O4/c11-5-9-7(13)3-1-2-4-8(14)10-6-12/h1-4H2 |
Clave InChI |
QCAZIGRWRGTARG-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(=O)N=C=O)CC(=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]-](/img/structure/B14135923.png)
![1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione](/img/structure/B14135926.png)

![2-[(Butoxymethoxy)methyl]oxirane](/img/structure/B14135950.png)





